molecular formula C32H38N2O2 B2371391 N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide CAS No. 313959-46-5

N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide

Cat. No.: B2371391
CAS No.: 313959-46-5
M. Wt: 482.668
InChI Key: MQVOQEYGMRDLCX-UHFFFAOYSA-N
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Description

N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C32H38N2O2 and its molecular weight is 482.668. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective Agents

A study focused on synthesizing fluorescent heterocyclic adamantane amines, aiming to develop novel fluorescent ligands for neurological assay development. These derivatives showed multifunctional neuroprotective activity through the inhibition of the N-methyl-D-aspartate receptor/ion channel, calcium channels, and the enzyme nitric oxide synthase. They also exhibited significant free radical scavenging potential, indicating their potential application as multifunctional drugs in neuroprotection (Joubert et al., 2011).

High-Pressure High-Temperature Synthesis

Research into the carbonization behavior of iodinated adamantane and naphthalene mixtures with germanium iodide or iodine at high pressures revealed the diamond-forming catalytic activity of iodine. Pyrolysis of iodinated adamantane at high pressures resulted in the formation of nanodiamonds, showcasing a novel application in the synthesis of nanomaterials (Ekimov et al., 2021).

Supramolecular Chemistry

A polyrotaxane composed of α-cyclodextrins bearing roughly two naphthalene units and a polyethylene glycol (PEG) threading chain with adamantane groups at both ends was constructed. This study highlighted the dynamic control of self-assembling properties through aromatic and host-guest interactions, emphasizing the potential in designing new supramolecular structures and devices (Tamura & Ueno, 2000).

Aromatic Alkylation Catalysis

Investigation into the GaCl3-catalyzed aromatic alkylation of naphthalene using cycloalkanes demonstrated the preference for reactions at the least hindered positions of the substrates. This study provides insights into the mechanisms of C-H activation and electrophilic aromatic substitution, offering a pathway for the synthesis of complex aromatic compounds (Yonehara et al., 2003).

Schiff Base Synthesis

Research on the condensation of 4-formyl-2-methoxy(ethoxy)phenyl adamantane-1-carboxylates with various amines resulted in adamantane-containing Schiff bases. This study showcases the versatility of adamantane derivatives in synthesizing Schiff bases, which are significant in various chemical transformations and applications (Dikusar et al., 2010).

Properties

IUPAC Name

N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N2O2/c35-29(31-13-19-5-20(14-31)7-21(6-19)15-31)33-27-11-25-3-1-2-4-26(25)12-28(27)34-30(36)32-16-22-8-23(17-32)10-24(9-22)18-32/h1-4,11-12,19-24H,5-10,13-18H2,(H,33,35)(H,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVOQEYGMRDLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC5=CC=CC=C5C=C4NC(=O)C67CC8CC(C6)CC(C8)C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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